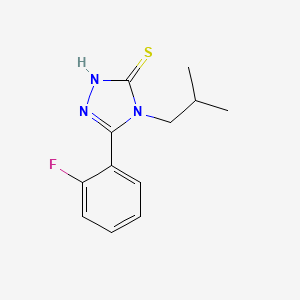

5-(2-fluorophenyl)-4-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol

Description

Properties

IUPAC Name |

3-(2-fluorophenyl)-4-(2-methylpropyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FN3S/c1-8(2)7-16-11(14-15-12(16)17)9-5-3-4-6-10(9)13/h3-6,8H,7H2,1-2H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUZKKBHQANSPDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=NNC1=S)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 2-fluorophenyl hydrazine with 2-methylpropyl isocyanate followed by cyclization to form the triazole ring. The reaction conditions typically involve heating the reactants in a suitable solvent, such as ethanol or methanol, under reflux conditions.

Industrial Production Methods: On an industrial scale, the compound can be produced using continuous flow reactors or batch reactors, optimizing reaction conditions to achieve high yield and purity. Purification steps may include recrystallization or chromatography to obtain the desired product.

Types of Reactions:

Oxidation: The thiol group can be oxidized to form a disulfide bond.

Reduction: The compound can undergo reduction reactions, particularly at the triazole ring.

Substitution: The fluorophenyl group can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Using oxidizing agents like hydrogen peroxide or iodine.

Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Using electrophiles like bromine or acyl chlorides in the presence of a catalyst.

Major Products Formed:

Disulfides: from oxidation reactions.

Reduced derivatives: from reduction reactions.

Substituted derivatives: from electrophilic substitution reactions.

Scientific Research Applications

Chemistry: The compound can be used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Biology: It may serve as a probe in biological studies to understand the interaction of fluorophenyl groups with biological targets.

Industry: The compound can be used in the production of materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 5-(2-fluorophenyl)-4-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol exerts its effects depends on its molecular targets and pathways. The triazole ring can interact with various enzymes and receptors, potentially inhibiting or activating biological processes. The fluorophenyl group may enhance the compound's binding affinity to specific targets.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Variations and Substituent Effects

The biological and chemical properties of triazole-thiol derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Substituent Profiles of Selected Triazole-Thiol Derivatives

Key Observations :

- Electron-Withdrawing vs. In contrast, methoxy (e.g., ) or ethoxy (e.g., ) groups are electron-donating, which may alter redox properties or solubility.

- Lipophilicity : The isobutyl group (target) and phenylethyl group () increase lipophilicity compared to phenyl or smaller alkyl chains, influencing membrane permeability and bioavailability.

Key Observations :

- Microwave Synthesis : highlights efficient microwave-assisted methods, reducing reaction times (5 hours) compared to traditional reflux methods (e.g., 10 hours in ).

- Schiff Base Formation: demonstrates the use of Schiff base reactions with 4-phenoxybenzaldehyde, introducing imine linkages that may expand pharmacological applications.

Key Observations :

- Diverse Applications : While the target compound is biologically active, analogs like those in are repurposed for industrial applications (e.g., corrosion inhibition), underscoring substituent-driven versatility.

- Antiviral Potential: Schiff base derivatives (e.g., ) with nitrophenyl groups show preliminary antiviral activity, though further validation is needed.

Physicochemical Properties

Molecular weight, solubility, and stability are critical for drug design:

Table 4: Molecular Properties of Selected Compounds

Key Observations :

- Hydrophobicity : The isobutyl group in the target compound likely reduces aqueous solubility, necessitating formulation adjustments for therapeutic use.

- Stability: Fluorine atoms (e.g., target, ) may enhance metabolic stability compared to non-halogenated analogs.

Biological Activity

5-(2-fluorophenyl)-4-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the class of 1,2,4-triazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article aims to explore the biological activity of this specific compound, including its antimicrobial properties, cytotoxic effects against cancer cell lines, and potential mechanisms of action.

Chemical Structure and Properties

The compound's structure features a triazole ring substituted with a fluorophenyl group and a branched alkyl chain, which is believed to influence its biological activity. The molecular formula is with a molecular weight of approximately 253.32 g/mol.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 1,2,4-triazole-3-thiols exhibit notable antimicrobial properties. A study focusing on various S-substituted derivatives reported that compounds similar to this compound showed significant activity against several bacterial strains including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) for these compounds ranged from 31.25 to 62.5 μg/mL .

| Compound | MIC (μg/mL) | Target Strains |

|---|---|---|

| This compound | 31.25 - 62.5 | E. coli, S. aureus, P. aeruginosa |

Cytotoxic Effects

The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. Research indicates that triazole derivatives can function as potential anticancer agents by inhibiting key signaling pathways involved in tumor growth. For example, compounds with similar structures were found to exhibit significant cytotoxicity against colorectal cancer cell lines such as HT-29 .

In vitro studies revealed that the compound could induce cell cycle arrest and apoptosis in cancer cells through mechanisms involving the inhibition of critical kinases .

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : The triazole ring can interact with enzymes involved in metabolic pathways or signal transduction, potentially leading to altered cellular responses.

- Cell Cycle Modulation : Compounds in this class have been shown to affect the cell cycle phases, particularly inducing G0/G1 phase arrest in cancer cells .

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may increase ROS levels in cells, leading to oxidative stress and subsequent cell death.

Case Studies

A notable case study examined the acute toxicity of a closely related compound using both in silico and in vivo methods. The LD50 value was determined to be 1190 mg/kg when administered intragastrically . This indicates a moderate level of toxicity and suggests that while the compound exhibits promising biological activity, safety evaluations are necessary for therapeutic applications.

Q & A

Q. Basic Research Focus

- ¹H-NMR : The thiol (-SH) proton appears as a singlet at δ 3.8–4.2 ppm, while the 2-methylpropyl group shows characteristic doublets for isopropyl protons (δ 1.0–1.2 ppm) .

- LC-MS : Molecular ion peaks ([M+H]⁺) confirm the molecular weight (e.g., m/z 281 for C₁₂H₁₄FN₃S) .

- Elemental analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (e.g., C: 51.24%, H: 5.02%, N: 14.94%) .

Advanced Validation : - X-ray crystallography : Resolves regiochemical ambiguities (e.g., triazole ring substitution pattern) .

- IR spectroscopy : The S-H stretch (2550–2600 cm⁻¹) and C=N vibrations (1600–1650 cm⁻¹) confirm core functional groups .

What computational strategies predict the biological activity of this compound?

Q. Advanced Research Focus

- Molecular docking : Compare binding affinities to target proteins (e.g., fungal CYP51 for antifungals) using AutoDock Vina .

- ADME analysis : Tools like SwissADME predict logP (lipophilicity) and bioavailability. For this compound, logP ≈ 3.2 suggests moderate blood-brain barrier penetration .

- PASS Online : Predicts antimicrobial or antitumor activity based on structural analogs (e.g., Pa > 0.7 indicates high probability) .

How do structural modifications (e.g., fluorophenyl position) influence pharmacological activity?

Q. Advanced Research Focus

- Fluorine substitution : The 2-fluorophenyl group enhances metabolic stability compared to 3- or 4-fluoro analogs due to reduced cytochrome P450 interactions .

- Alkyl chain length : 2-methylpropyl improves lipophilicity vs. shorter chains (e.g., methyl), enhancing membrane permeability .

- Thiol vs. thione : Oxidation to the thione form (C=S) reduces reactivity but increases stability in biological systems .

How can contradictions between in silico predictions and experimental bioactivity data be addressed?

Q. Advanced Research Focus

- False positives in docking : Validate with molecular dynamics simulations (e.g., 100 ns runs in GROMACS) to assess binding stability .

- Solubility limitations : Use Hansen solubility parameters to optimize solvent systems for in vitro assays (e.g., DMSO/PBS mixtures) .

- Metabolite interference : LC-MS/MS identifies degradation products that may mask parent compound activity .

What are the key challenges in scaling up synthesis for preclinical studies?

Q. Basic Research Focus

- Reaction scalability : Microwave synthesis may not translate to industrial reactors; optimize thermal profiles for conventional heating .

- Purification bottlenecks : Replace column chromatography with recrystallization or liquid-liquid extraction for cost efficiency .

- Thiol oxidation : Use inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) during storage .

How can toxicity be evaluated prior to in vivo studies?

Q. Advanced Research Focus

- In silico toxicity prediction : Tools like ProTox-II estimate hepatotoxicity (e.g., probability score <0.5 indicates low risk) .

- Ames test analogs : Use bacterial reverse mutation assays with structurally related triazole-thiols to predict mutagenicity .

- Cytotoxicity screening : MTT assays on HEK293 or HepG2 cells establish IC₅₀ values (e.g., >100 μM for safe in vivo doses) .

What spectroscopic techniques differentiate polymorphic forms of this compound?

Q. Advanced Research Focus

- DSC/TGA : Identify melting points and thermal stability differences between polymorphs .

- PXRD : Distinct diffraction patterns (e.g., 2θ = 12.5°, 18.7°) confirm crystalline vs. amorphous forms .

- Solid-state NMR : ¹³C CP/MAS resolves conformational variations in the triazole ring .

How can regioselectivity issues during alkylation be mitigated?

Q. Advanced Research Focus

- Protecting groups : Temporarily block the triazole N-H group with Boc anhydride to direct alkylation to the sulfur atom .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) favor S-alkylation over N-alkylation .

- Catalysis : Phase-transfer catalysts (e.g., TBAB) enhance reaction rates and selectivity .

What are the best practices for reproducible biological assay design with this compound?

Q. Basic Research Focus

- Solubility standardization : Pre-dissolve in DMSO (≤1% v/v in final assay) to avoid precipitation .

- Positive controls : Use fluconazole for antifungal assays or ciprofloxacin for antibacterial tests .

- Dose-response curves : Test 8–12 concentrations (0.1–100 μM) to calculate accurate EC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.